5-Amino-3-(2-pyrimidinyl)isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-2-yl-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6-4-5(11-12-6)7-9-2-1-3-10-7/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPTMVNMJPGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 5 Amino 3 2 Pyrimidinyl Isoxazole Scaffold
General Reactivity Profile of the Isoxazole (B147169) Nucleus
The isoxazole ring is an electron-rich five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. mdpi.com This arrangement results in a weak N-O bond, making the ring susceptible to cleavage under certain conditions, which can be a useful synthetic strategy. mdpi.com The ring exhibits aromatic character and can undergo various chemical transformations. researchgate.net These include alkylation, N-methylation, reduction, and addition reactions. researchgate.net The electron-rich nature of the isoxazole ring allows for electrophilic substitution, although the position of substitution is directed by the existing substituents. The presence of an amino group at the 5-position and a pyrimidinyl group at the 3-position significantly influences the reactivity of the isoxazole core in 5-Amino-3-(2-pyrimidinyl)isoxazole.
Functional Group Transformations at the 5-Amino Position
The amino group at the 5-position of the isoxazole ring is a key site for derivatization. However, its reactivity can be influenced by the electronic nature of the isoxazole ring. In some instances, the amino group of 5-aminoisoxazole derivatives has been reported to exhibit imidic character, which can reduce its nucleophilicity and reactivity towards acylating and alkylating agents. mdpi.comresearchgate.net For example, studies on 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that the amino group can be unreactive under typical Fmoc-protection conditions used in peptide synthesis. mdpi.comnih.gov
Despite this, various functional group transformations at the 5-amino position are possible. These transformations are crucial for synthesizing diverse libraries of compounds for structure-activity relationship (SAR) studies.
Table 1: Examples of Functional Group Transformations at the 5-Amino Position
| Starting Material | Reagent(s) | Product | Reaction Type |
| 5-Aminoisoxazole derivative | Acyl chlorides | 5-Acylaminoisoxazole derivative | Acylation |
| 5-Aminoisoxazole derivative | Isocyanates | Isoxazolouracil derivative | Carbamoylation |
| 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides | Benzoyl chlorides, Cs2CO3 | 5-(4-substituted benzamido)-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide | Benzoylation |
Data derived from multiple sources. researchgate.netnanobioletters.com
Chemical Modifications at C-3 and C-4 of the Isoxazole Ring
Modifications at the C-3 and C-4 positions of the isoxazole ring are essential for exploring the chemical space around the this compound scaffold. The pyrimidinyl group at the C-3 position is a key structural feature, and while modifications to this ring are not the primary focus, understanding its influence on the isoxazole ring is important.
The C-4 position of the isoxazole ring is often a target for introducing substituents to modulate the biological activity of the molecule. The reactivity at this position is influenced by the electronic effects of the substituents at C-3 and C-5. For instance, the synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid involves a multi-step process starting from ethyl cyanoacetate. nih.gov
Coupling Reactions and Nucleophilic Addition Processes
Coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. The this compound scaffold can participate in various coupling reactions, often utilizing the amino group or a halogenated derivative.
Nucleophilic addition reactions are also a key feature of isoxazole chemistry. The addition of nucleophiles can occur at different positions of the isoxazole ring, depending on the reaction conditions and the nature of the nucleophile. For instance, hydroxylamine (B1172632) can add to allenic nitriles to form 3-alkyl-5-aminoisoxazoles. rsc.org
Table 2: Examples of Coupling and Nucleophilic Addition Reactions
| Reaction Type | Reactants | Product | Key Features |
| Peptide Coupling | Fmoc-protected amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), HATU, DIPEA | Peptide with N-terminal AMIA | Demonstrates the ability of the isoxazole derivative to be incorporated into peptides. |
| Nucleophilic Addition | Allenic nitriles, Hydroxylamine | 3-Alkyl-5-aminoisoxazoles | Excellent yield. |
| Nucleophilic Addition | Phenylpropynenitrile, Hydroxylamine | 5-Amino-3-phenylisoxazole and 3-amino-5-phenylisoxazole | Product ratio is dependent on temperature and solvent. |
| SNAr Reaction | 5-Nitroisoxazoles, O,O-, N,N-, and S,S-bis(nucleophiles) | Bis(isoxazole) derivatives | Efficient and regioselective synthesis of bivalent ligands. |
Ring-Opening and Ring-Closing Sequences
The inherent strain of the N-O bond in the isoxazole ring makes it susceptible to cleavage, which can be a synthetically useful transformation. mdpi.com This ring-opening can be followed by a ring-closing reaction to form different heterocyclic systems. This strategy allows for the conversion of the isoxazole scaffold into other valuable chemical entities. For example, the isoxazole ring can be converted to enaminoketones, γ-amino alcohols, and β-hydroxy nitriles. researchgate.net
Synthesis of Fused Heterocyclic Systems Incorporating Isoxazole and Pyrimidine (B1678525) Moieties
The fusion of the isoxazole and pyrimidine rings, or the incorporation of both moieties into a larger fused heterocyclic system, can lead to novel compounds with unique pharmacological profiles. Several synthetic strategies can be employed to achieve this. One common approach involves the annulation of a pyridine (B92270) or pyrimidine ring onto a pre-existing functionalized isoxazole core. researchgate.net For instance, the reaction of 3-phenyl-5-aminoisoxazole-4-carboxamide with acyl chlorides can yield 3-phenyl-6-alkyl(or aryl)isoxazolo-[5,4-d]pyrimidin-4(5H)-ones. researchgate.net Another strategy involves the construction of the isoxazole ring onto a pre-existing pyridine or pyrimidine scaffold. researchgate.net Multicomponent reactions have also been developed for the efficient one-pot synthesis of complex fused systems, such as isoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net
Theoretical and Computational Investigations of 5 Amino 3 2 Pyrimidinyl Isoxazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules.
The electronic structure of 5-Amino-3-(2-pyrimidinyl)isoxazole is characterized by the interplay between the electron-rich amino group and the electron-deficient pyrimidine (B1678525) ring, mediated by the isoxazole (B147169) core. Quantum mechanical calculations predict a largely planar geometry for the molecule due to the extensive conjugation between the isoxazole and pyrimidine ring systems. This planarity enhances molecular stability and influences how the molecule interacts with biological targets.
Density Functional Theory (DFT) calculations are commonly employed to optimize the molecular geometry and compute electronic properties. For similar heterocyclic systems, DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) have been successfully used to predict molecular structures and vibrational frequencies. researchgate.net The calculated bond lengths and angles can provide a detailed picture of the molecular framework. For instance, in related 5-aminoisoxazole structures, the bond angles around the amino nitrogen are consistent with sp2 hybridization, indicating the participation of the nitrogen lone pair in the π-electron system of the isoxazole ring. researchgate.net
Natural Bond Orbital (NBO) analysis offers a deeper understanding of the electron distribution and intramolecular interactions. mdpi.com NBO analysis partitions the molecular wavefunction into localized orbitals, providing information about donor-acceptor interactions, which are quantified by second-order perturbation theory. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the amino group's lone pair to the antibonding orbitals of the isoxazole ring and the pyrimidine ring. This charge delocalization is crucial for the molecule's stability and reactivity. The analysis can also highlight specific intramolecular hydrogen bonds that may contribute to stabilizing the preferred conformation.
A hypothetical NBO analysis would likely show strong donor-acceptor interactions between the lone pair of the amino nitrogen (donor) and the π* antibonding orbitals of the C=C and C=N bonds within the isoxazole and pyrimidine rings (acceptors). The magnitude of these interactions, expressed as stabilization energies (E(2)), would quantify the extent of electron delocalization.
| Parameter | Description | Expected Finding |
|---|---|---|
| Optimized Geometry | Lowest energy conformation of the molecule. | Near-planar structure with minimal dihedral angle between the pyrimidine and isoxazole rings. |
| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A relatively small energy gap, suggesting potential for charge transfer and reactivity. |
| NBO Charges | Calculated atomic charges based on the NBO method. | Negative charges on the nitrogen and oxygen atoms; positive charges on the carbon atoms of the carbonyl group (if applicable) and hydrogen atoms. |
| E(2) Stabilization Energy | Energy of donor-acceptor interactions between filled and empty orbitals. | Significant stabilization energy from the amino group lone pair to the π* orbitals of the rings. |
The electronic structure information obtained from quantum chemical calculations can be used to predict the reactivity of this compound. The distribution of frontier molecular orbitals (HOMO and LUMO) is particularly important. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-deficient regions, indicating sites for nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the amino group and the isoxazole ring, while the LUMO would likely be centered on the pyrimidine ring.
Studies on the reactivity of 5-aminoisoxazoles have shown that they can undergo various reactions, including chemoselective Wolff rearrangements and N-H insertions with α-diazocarbonyl compounds, depending on the reaction conditions. nih.gov The pyrimidine ring itself can be susceptible to nucleophilic attack, and under certain conditions, ring transformation reactions can occur where the pyrimidine ring is converted into an isoxazole. doi.org Computational studies can model the reaction pathways of such transformations, calculating the activation energies and transition state geometries to provide mechanistic insights. This predictive capability is invaluable for designing synthetic routes and understanding potential metabolic pathways.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in water).
For a molecule like this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotation around the single bond connecting the pyrimidine and isoxazole rings. Although the molecule is expected to be largely planar, transient non-planar conformations may exist and could be important for binding to biological targets. MD simulations can also provide information on the solvation of the molecule and the stability of intramolecular hydrogen bonds. In studies of similar isoxazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, providing insights into the dynamic nature of the binding interactions. nih.gov
| Parameter | Description | Potential Insights |
|---|---|---|
| Root Mean Square Deviation (RMSD) | A measure of the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation. A low RMSD suggests a stable conformation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule, such as the amino group or the pyrimidine ring. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Provides information about the solvation shell and specific interactions with solvent molecules. |
| Dihedral Angle Analysis | Tracks the rotation around specific bonds over time. | Reveals the preferred and accessible conformations around the pyrimidine-isoxazole bond. |
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein target. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies can be performed with various protein targets to explore its potential biological activities.
The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-protein complex. For example, the amino group and the nitrogen atoms in the pyrimidine ring of this compound are potential hydrogen bond donors and acceptors, respectively. The aromatic pyrimidine and isoxazole rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.
Docking studies on similar isoxazole derivatives have been used to investigate their potential as inhibitors of enzymes such as cyclooxygenases (COX), epidermal growth factor receptor (EGFR) tyrosine kinase, α-amylase, and α-glucosidase. nih.govnih.gov These studies have successfully identified key binding interactions and rationalized the observed biological activities.
| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Amino group (-NH2), Pyrimidine nitrogens, Isoxazole oxygen and nitrogen | Aspartic acid, Glutamic acid, Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interactions | Pyrimidine ring, Isoxazole ring | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |
| π-π Stacking | Pyrimidine ring, Isoxazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Predictive Modeling of Molecular Properties Relevant to Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.
For a series of derivatives of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the experimentally determined biological activity.
QSAR studies on other isoxazole derivatives have been successful in developing predictive models for anti-inflammatory and antifungal activities. nih.govresearchgate.netacs.org These models have highlighted the importance of specific structural features for biological activity. For example, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists revealed that hydrophobicity and electronegativity at specific positions are crucial for their agonistic activity. researchgate.net Such insights are invaluable for the rational design of new and more effective therapeutic agents based on the this compound scaffold.
Biological Activity and Mechanistic Studies of 5 Amino 3 2 Pyrimidinyl Isoxazole in Preclinical Models
Enzyme Inhibition Profiles
The ability of 5-Amino-3-(2-pyrimidinyl)isoxazole and its derivatives to inhibit specific enzymes is a key area of preclinical research. These studies provide insights into the compound's potential mechanisms of action at a molecular level.
Kinase Inhibition
Kinases are crucial enzymes that regulate a multitude of cellular pathways. The inhibitory activity of isoxazole-containing compounds against specific kinases has been a subject of investigation.
p38 MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) is involved in cellular responses to stress and inflammation. Some isoxazole (B147169) derivatives have been synthesized and evaluated as p38 MAPK inhibitors. nih.gov For instance, certain 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones, which share structural similarities with the pyrimidinyl-isoxazole core, have shown inhibitory activity against p38. nih.gov This suggests that the pyrimidine (B1678525) and isoxazole rings can be part of a pharmacophore that interacts with the kinase's active site.
GSK-3beta: Glycogen synthase kinase 3-beta (GSK-3beta) is another key enzyme involved in various cellular processes, including metabolism and cell survival. nih.gov Notably, p38 MAPK can inactivate GSK-3beta through phosphorylation, indicating a potential cross-talk between these two kinase pathways. nih.gov While direct inhibition of GSK-3beta by this compound is not explicitly detailed in the provided information, the modulation of p38 MAPK activity could indirectly influence GSK-3beta signaling. nih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications. Some sulfonamide-containing isoxazole derivatives have been investigated as CA inhibitors. nih.gov For example, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides demonstrated inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov While these are pyrazoline derivatives, the presence of the isoxazole-like five-membered ring highlights the potential for this class of heterocycles to interact with the active site of carbonic anhydrases. nih.gov
Cyclooxygenase Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs. Several isoxazole-based compounds have been designed and evaluated as COX inhibitors. nih.govresearchgate.net Some diarylisoxazoles have shown preferential inhibition of COX-1 or COX-2, depending on their substitution patterns. researchgate.net The pyrimidinyl substituent, in particular, has been noted to significantly affect the activity against COX-2. nih.gov This indicates that the 3-(2-pyrimidinyl) portion of this compound could play a crucial role in its interaction with the COX-2 enzyme.
| Compound Type | Target Enzyme | Key Findings | Source |
|---|---|---|---|
| Diarylisoxazoles | COX-1 and COX-2 | Substitution patterns determine selectivity for COX-1 or COX-2. | researchgate.net |
| Isoxazole derivatives with pyrimidinyl substituent | COX-2 | The pyrimidinyl group markedly affects inhibitory activity. | nih.gov |
Other Enzyme Modulations
The modulatory effects of isoxazole derivatives extend to other enzyme families as well.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a non-receptor tyrosine phosphatase that plays a role in regulating various signaling pathways, including those involved in immune responses. mdpi.com While direct modulation of PTP1B by this compound is not specified, the broader class of isoxazole-containing compounds has been explored for their effects on signaling pathways where PTP1B is a key regulator. mdpi.com
ACCase: Research on other isoxazole derivatives has explored their potential as inhibitors of enzymes like Acetyl-CoA Carboxylase (ACCase), though specific data for this compound is not available in the provided context.
Cellular and Molecular Activity
Beyond direct enzyme inhibition, this compound and related compounds have been studied for their effects on cellular behavior, particularly in the context of the immune system.
Immunomodulatory Effects on Cell Proliferation in In Vitro Models
In vitro studies using various cell lines have demonstrated the immunomodulatory potential of isoxazole derivatives. These compounds can either stimulate or inhibit the proliferation of immune cells, depending on the specific compound and the experimental conditions. For example, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have shown regulatory activity on lymphocyte proliferation. nih.gov Some derivatives exhibited stimulatory effects, while others were inhibitory. nih.gov These effects were linked to their influence on signaling proteins in Jurkat cells, a human T-lymphocyte cell line. nih.gov One study found that 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was not cytotoxic to murine J774E.1 (macrophage-like) and D10.G4.1 (T-helper cell) lines and stimulated the proliferation of splenocytes and lymph node cells. researchgate.net This suggests that the 5-amino-isoxazole core can be a key structural feature for immunomodulatory activity.
| Compound | Cell Line(s) | Observed Effect on Proliferation | Source |
|---|---|---|---|
| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives | Mouse lymphocytes, Jurkat cells | Regulatory activity (both stimulatory and inhibitory) | nih.gov |
| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Murine J774E.1 and D10.G4.1, splenocytes, lymph node cells | No cytotoxicity; stimulated proliferation | researchgate.net |
Based on a comprehensive search of publicly available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” according to the specified outline.
The available research provides extensive information on the biological activities of the broader class of isoxazole derivatives. Studies detail the antiproliferative, antimicrobial, and antioxidant properties of compounds with related structures, such as those with different substituents at the 3-position (e.g., methyl or phenyl groups) or with additional functional groups on the isoxazole ring. nih.govnih.govnih.govnih.govnih.gov
However, specific, in-depth preclinical data on the antiproliferative activity, molecular mechanisms of action, antimicrobial efficacy, and antioxidant potential of This compound itself is not present in the reviewed sources. The literature focuses on analogs and derivatives, and extrapolating this information would violate the strict requirement to focus exclusively on the requested compound. Therefore, the creation of a scientifically accurate and detailed article as per the provided structure is not feasible.
Structure Activity Relationship Sar Studies of 5 Amino 3 2 Pyrimidinyl Isoxazole and Its Analogues
Impact of Substituents at the Isoxazole (B147169) Ring Positions (C-3, C-4, C-5) on Biological Activity
The isoxazole ring serves as a versatile scaffold where substitutions at its carbon positions (C-3, C-4, and C-5) can dramatically alter the biological profile of the resulting analogues.
Substituents at the C-4 position of the isoxazole ring have been shown to be critical for potency and selectivity. For example, in studies of isoxazolo[5,4-d]pyrimidines, the introduction of a methyl group at the corresponding position of the isoxazole ring was a key feature in derivatives showing immunosuppressive and antiviral activities. nih.gov Furthermore, research on 5-(thiophen-2-yl)isoxazoles revealed that a trifluoromethyl group at the C-4 position was essential for potent anti-breast cancer activity. nih.gov This highlights the sensitivity of this position to electronic and steric modifications.
The C-5 amino group is a key functional feature. Its basicity and hydrogen-bonding capacity are pivotal for target interaction. In many isoxazole derivatives, this amino group is essential for biological activity. researchgate.net Modifications of this group, such as acylation or alkylation, often lead to a significant decrease or complete loss of activity, underscoring its importance as a primary pharmacophoric element. nih.gov For instance, in the development of Toll-like receptor 7 (TLR7) agonists with an isoxazolo[5,4-d]pyrimidine (B13100350) core, the free amino group was found to be a critical determinant of agonist activity. nih.gov
Influence of Pyrimidinyl Substituent Variations on Pharmacological Potential
In studies of structurally related oxazolo[5,4-d]pyrimidines, which feature a fused isoxazole and pyrimidine (B1678525) ring system, substitutions on the pyrimidine moiety have been extensively explored. For example, the introduction of different amino side chains at the 7-position of the oxazolo[5,4-d]pyrimidine (B1261902) scaffold led to compounds with varying immunosuppressive, antiviral, and anticancer activities. nih.govnih.gov Specifically, derivatives with a 3-(N,N-dimethylamino)propyl substituent at this position demonstrated potent cytotoxicity against colon cancer cell lines. nih.gov
These findings suggest that for 5-Amino-3-(2-pyrimidinyl)isoxazole analogues, introducing small alkyl or substituted amino groups on the pyrimidine ring could significantly modulate their biological activity. The position of these substituents would also be critical, influencing the molecule's ability to form key interactions with target proteins.
Regioselectivity in Synthetic Modifications and its Effect on Bioactivity
The regioselective synthesis of isoxazole derivatives is a critical aspect that directly impacts their biological activity. The precise placement of substituents on the isoxazole ring is often the determining factor for a compound's efficacy and selectivity.
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a common method for synthesizing 3,5-disubstituted isoxazoles. The regioselectivity of this reaction, which dictates which substituent ends up at the C-3 and C-5 positions, is crucial. For instance, the synthesis of 5-aminoisoxazoles can be achieved with high regioselectivity through the cycloaddition of nitrile oxides to α-cyanoenamines. nih.gov
In the context of this compound analogues, controlling the regiochemistry during synthesis is paramount. A switch in the positions of the amino group and the pyrimidinyl substituent on the isoxazole ring would likely lead to a completely different pharmacological profile. For example, in the development of pan-KRAS inhibitors, the specific regioisomer of the isoxazole core was found to be critical for cellular activity. acs.org This underscores the importance of synthetic strategies that allow for the unambiguous construction of the desired regioisomer to ensure optimal interaction with the intended biological target.
Correlation between Molecular Structure and Target Binding Affinity
The binding affinity of this compound analogues to their biological targets is intricately linked to their three-dimensional structure and the specific intermolecular interactions they can form. Molecular modeling and X-ray crystallography studies of related compounds have provided valuable insights into these correlations.
In a series of oxazolo[5,4-d]pyrimidine derivatives designed as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, molecular docking studies revealed that the compounds bind to the ATP-binding site of the kinase. nih.gov The binding affinity was found to be dependent on the nature of the substituent at the C7 position of the pyrimidine ring and the C2 position of the oxazole (B20620) ring (which corresponds to the C3 position in the target compound). Specific hydrogen bonds and hydrophobic interactions were identified as key determinants of high binding affinity. nih.gov
For this compound analogues, it is hypothesized that the 5-amino group and the nitrogen atoms of the pyrimidine ring act as key hydrogen bond donors and acceptors, respectively. The planarity between the isoxazole and pyrimidine rings can also influence π-π stacking interactions with aromatic residues in the binding site of a target protein. nih.gov The dihedral angle between these two rings, which is influenced by substituents, can therefore significantly impact binding affinity. nih.gov
Development of Lead Compounds through SAR Exploration
The systematic exploration of structure-activity relationships is a fundamental strategy in the development of lead compounds for drug discovery. By synthesizing and evaluating a library of analogues with diverse substitutions, researchers can identify key structural motifs responsible for potent and selective biological activity.
In the development of anticancer agents based on the oxazolo[5,4-d]pyrimidine scaffold, SAR studies have led to the identification of lead compounds with significant cytotoxic activity against various cancer cell lines. nih.govmdpi.com For example, a derivative bearing a 3-(N,N-dimethylamino)propyl substituent was identified as a potent agent against a primary colorectal cancer cell line. nih.gov
Similarly, SAR exploration of 5-(thiophen-2-yl)isoxazoles led to the discovery of a lead compound with an IC50 value of 1.91 μM against the MCF-7 breast cancer cell line. nih.gov This was achieved by optimizing the substituents on the phenyl ring at the C-3 position of the isoxazole.
For the this compound scaffold, a focused SAR campaign would involve the synthesis and biological screening of analogues with systematic variations at the C-4 position of the isoxazole ring and on the pyrimidine ring. The data generated from these studies would be crucial for constructing a detailed SAR map, which would guide the rational design of more potent and selective lead compounds for further preclinical development.
Interactive Data Table: SAR of Isoxazole Derivatives
| Compound ID | Isoxazole C4-Substituent | Pyrimidine/Aryl Substituent | Biological Activity (Example) |
| Analogue A | -H | 4-methoxy-phenyl | Moderate anticancer activity |
| Analogue B | -CH3 | 4-methoxy-phenyl | Increased anticancer activity |
| Analogue C | -CF3 | 3,4,5-trimethoxy-phenyl | Potent anti-breast cancer activity nih.gov |
| Analogue D | -H | 7-(3-(N,N-dimethylamino)propyl)-oxazolo[5,4-d]pyrimidine | Potent cytotoxicity against HT29 cells nih.gov |
| Analogue E | -H | 7-(pentyl)-oxazolo[5,4-d]pyrimidine | Moderate cytotoxicity against HT29 cells nih.gov |
Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Amino 3 2 Pyrimidinyl Isoxazole
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence.
For isoxazole (B147169) derivatives, HRMS-ESI (High-Resolution Mass Spectrometry-Electrospray Ionization) is a commonly used technique. In a study of related substituted isoxazoles, the calculated mass for the protonated molecule [M+H]⁺ was compared to the experimentally found value, often with a mass accuracy in the low ppm range, thereby confirming the elemental composition. For instance, the HRMS-ESI (m/z) for 5-(2,3-dichlorophenyl)-3-phenylisoxazole was calculated as 290.0134 for [M+H]⁺ and the found value was 290.0129, validating its chemical formula. rsc.org This level of precision is crucial for distinguishing between isomers and compounds with similar nominal masses.
A similar approach would be applied to 5-Amino-3-(2-pyrimidinyl)isoxazole, where the experimentally determined mass of the molecular ion would be matched against its calculated theoretical mass based on the molecular formula C₇H₆N₄O.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the protons on the pyrimidine (B1678525) and isoxazole rings, as well as for the amino group. The position and splitting pattern of these signals are influenced by the electronic effects of the heterocyclic rings and the amino substituent. nih.gov
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. In studies of similar heterocyclic systems, ¹³C NMR has been instrumental in confirming the carbon framework. nih.govniscair.res.in For example, in various 3,5-disubstituted isoxazoles, the carbon signals of the isoxazole ring and the substituent groups have been unambiguously assigned. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Isoxazoles
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 5-(3-chlorophenyl)-3-phenylisoxazole rsc.org | 7.87–7.81 (m, 3H, ArH), 7.74–7.69 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.44–7.41 (m, 2H, ArH), 6.84 (s, 1H, isoxazole-H) | 168.9, 163.0, 135.1, 130.3, 130.1, 130.1, 129.0, 128.9, 128.8, 126.8, 125.8, 123.8, 98.2 |
Note: The data presented is for structurally related compounds and serves as an example of the type of information obtained from NMR analysis.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of a molecule. HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for assembling the molecular puzzle. For this compound, HMBC would be used to confirm the connection between the pyrimidine ring and the isoxazole ring at the C3 position, and the position of the amino group at C5.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching of the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.
C=N and C=C stretching vibrations from the pyrimidine and isoxazole rings, which would appear in the 1500-1650 cm⁻¹ region.
N-O and C-O stretching vibrations of the isoxazole ring, which are found in the fingerprint region (below 1500 cm⁻¹).
In a study of 5-amino-3-methyl-4-isoxazolecarbohydrazide, the IR spectrum showed an intense band at approximately 1616 cm⁻¹ corresponding to the scissoring vibration of the NH₂ amino group. researchgate.net Similar characteristic bands would be expected for this compound, providing confirmatory evidence for the presence of the amino and heterocyclic functional groups.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 |
| Amino (N-H) | Bending (Scissoring) | ~1620 |
| Pyrimidine & Isoxazole Rings (C=N, C=C) | Stretching | 1500 - 1650 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and intermolecular interactions.
For a related compound, 5-amino-3-(4-pyridyl)isoxazole, X-ray diffraction analysis revealed that the crystal packing is stabilized by N-H···N hydrogen bonds, forming a two-dimensional supramolecular layer. nih.govnih.gov The study also determined the dihedral angles between the pyridine (B92270) and isoxazole rings in the two independent molecules of the asymmetric unit. nih.govnih.gov A similar analysis for this compound would provide unequivocal proof of its structure and offer insights into its solid-state packing and intermolecular forces, such as hydrogen bonding involving the amino group and the nitrogen atoms of the pyrimidine ring.
Table 3: Illustrative Crystallographic Data from a Related Isoxazole Derivative
| Parameter | 5-amino-3-(4-pyridyl)isoxazole nih.gov |
|---|---|
| Molecular Formula | C₈H₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.6411 (13) |
| b (Å) | 10.9272 (10) |
| c (Å) | 10.0060 (9) |
| β (°) | 106.9870 (10) |
This data is for a structurally analogous compound and demonstrates the level of detail obtained from X-ray crystallography.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for its isolation and purification. In an HPLC analysis, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.
For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid). The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. This technique is also crucial for monitoring the progress of a chemical reaction and for isolating the final product from byproducts and unreacted starting materials. Studies on related isoxazole-containing peptides have utilized LC-MS methods, which couple HPLC with mass spectrometry, for both purification and characterization. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
